Product packaging for Uridine, 4'-azido-2'-deoxy-(Cat. No.:CAS No. 130108-75-7)

Uridine, 4'-azido-2'-deoxy-

Cat. No.: B12800091
CAS No.: 130108-75-7
M. Wt: 269.21 g/mol
InChI Key: HQMDKFQJGGNORX-MTQIGAJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of 4'-Azido-2'-deoxyuridine as a Nucleoside Analog in Scientific Inquiry

4'-Azido-2'-deoxyuridine is a modified pyrimidine (B1678525) nucleoside, structurally analogous to the natural DNA precursor, 2'-deoxyuridine (B118206). The defining feature of this analog is the replacement of the hydrogen atom at the 4'-position of the deoxyribose sugar moiety with an azide (B81097) (-N3) group. ontosight.ainih.gov This substitution confers unique chemical properties and biological activities that distinguish it from its natural counterpart.

In scientific research, 4'-azido-2'-deoxyuridine is primarily investigated for its potential as an antiviral agent. ontosight.aiontosight.ai Its mechanism of action is believed to involve its intracellular conversion to the corresponding triphosphate. This triphosphate can then be recognized by viral polymerases and incorporated into the growing viral DNA chain. The presence of the 4'-azido group can then act as a chain terminator, thereby halting viral replication. ontosight.airesearchgate.net This mechanism is particularly relevant in the study of retroviruses like HIV. ontosight.ainih.gov

Beyond its antiviral applications, the azido (B1232118) group at the 4'-position makes 4'-azido-2'-deoxyuridine a valuable tool in the field of chemical biology, particularly in "click chemistry." ontosight.ai The azide functionality can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows for the specific labeling and detection of DNA in various research settings, providing insights into processes like DNA synthesis and repair. ontosight.ainih.gov For instance, it can be used to generate specific DNA lesions for studying DNA repair pathways. nih.gov

Historical Context and Initial Characterization in Research Endeavors

The development of 4'-azido-2'-deoxyuridine is rooted in the broader search for effective antiviral therapies that began in the mid-20th century. nih.gov The success of 3'-azido-3'-deoxythymidine (AZT or Zidovudine), the first FDA-approved drug for HIV, spurred the synthesis and evaluation of other nucleoside analogs with modifications at various positions of the sugar ring. nih.gov

In 1992, a pivotal study by Maag and colleagues at Syntex Research described the synthesis and potent anti-HIV activity of a series of 2'-deoxy-4'-azido nucleosides, including 4'-azido-2'-deoxyuridine. nih.gov This research marked the first instance of nucleoside analogs with an azido group at a position other than the 3'-position demonstrating significant anti-HIV activity. nih.gov The synthesis involved the stereo- and regioselective addition of iodine azide to a 4'-unsaturated nucleoside precursor. nih.gov

The initial characterization of 4'-azido-2'-deoxyuridine revealed its notable inhibitory effect on HIV replication in cell culture. nih.gov Specifically, it exhibited a 50% inhibitory concentration (IC50) of 0.80 µM against HIV in A3.01 cells. nih.govnih.gov Further structural analysis through NMR-based conformational calculations and NOE experiments suggested that the 4'-azido group influences the conformation of the furanose moiety, favoring a 3'-endo (N-type) pucker. nih.gov This conformational preference was thought to play a role in its biological activity. nih.gov

Data Tables

Physicochemical Properties of 4'-Azido-2'-deoxyuridine

PropertyValueSource
Molecular Formula C9H11N5O5 chemimpex.com
Molecular Weight 269.22 g/mol chemimpex.com
Appearance White to off-white powder chemimpex.com
Melting Point 151 °C (decomposes) chemimpex.com

In Vitro Anti-HIV Activity of 4'-Azido-2'-deoxynucleosides

CompoundIC50 (µM) in A3.01 cellsSource
4'-Azido-2'-deoxyuridine 0.80 nih.govnih.gov
4'-Azidothymidine 0.01 nih.gov
4'-Azido-2'-deoxy-5-chlorouridine 0.056 nih.gov
4'-Azido-2'-deoxyguanosine 0.003 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N5O5 B12800091 Uridine, 4'-azido-2'-deoxy- CAS No. 130108-75-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130108-75-7

Molecular Formula

C9H11N5O5

Molecular Weight

269.21 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11N5O5/c10-13-12-9(4-15)5(16)3-7(19-9)14-2-1-6(17)11-8(14)18/h1-2,5,7,15-16H,3-4H2,(H,11,17,18)/t5-,7+,9+/m0/s1

InChI Key

HQMDKFQJGGNORX-MTQIGAJGSA-N

Isomeric SMILES

C1[C@@H]([C@](O[C@H]1N2C=CC(=O)NC2=O)(CO)N=[N+]=[N-])O

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)(CO)N=[N+]=[N-])O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 Azido 2 Deoxyuridine

Strategies for the Chemical Synthesis of 4'-Azido-2'-deoxyuridine

The synthesis of 4'-azido-2'-deoxyuridine is a nuanced process that relies on precise stereochemical control and strategic functional group manipulations. Researchers have developed multi-step pathways that typically commence from more readily available uridine (B1682114) derivatives.

Multi-step Synthetic Routes from Uridine Derivatives

The chemical synthesis of 4'-azido-2'-deoxyuridine often begins with a suitable uridine precursor, which undergoes a series of chemical transformations to introduce the key functionalities. A common strategy involves the creation of a 4',5'-unsaturated nucleoside from a protected uridine derivative. This intermediate is crucial for the introduction of the azide (B81097) group at the 4'-position.

Another approach starts from uridine, which is first protected, for instance, as a dimethyl ketal. The 5'-hydroxyl group is then activated, often by tosylation, preparing it for nucleophilic substitution. acs.org This activated precursor can then be used to introduce the azide moiety, although in this specific reported case, the focus was on creating a 5'-azido derivative, the principles of activating the sugar ring for substitution are fundamental in nucleoside chemistry. acs.org

Optimization of Reaction Conditions for Azide Substitution

The introduction of the azide group via nucleophilic substitution is a critical step in the synthesis, and its efficiency can be highly dependent on the reaction conditions. The choice of the azide source, solvent, and temperature plays a pivotal role in maximizing the yield and purity of the azido-nucleoside.

In syntheses of related azido-nucleosides, the hydroxyl group is often converted into a good leaving group, such as a mesylate or tosylate. nih.gov The subsequent displacement with an azide salt, typically sodium azide (NaN₃), is then carried out in a polar aprotic solvent like dimethylformamide (DMF). nih.govmdpi.com Optimization of this step often involves adjusting the temperature; for instance, heating to 120 °C has been used to drive the substitution to completion. nih.gov However, such conditions can also lead to side reactions, necessitating careful purification. nih.gov

A one-pot method for the synthesis of 5'-azido-5'-deoxyribonucleosides offers insights into efficient azide substitution. This method utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to activate the 5'-hydroxyl group of a protected uridine derivative in situ, followed by the addition of excess sodium azide. mdpi.com The reaction is heated to 90 °C in DMF to achieve the desired product. mdpi.com This approach streamlines the process by avoiding the isolation of the intermediate with the leaving group.

Table 1: Exemplary Reaction Conditions for Azide Substitution in Nucleoside Synthesis

Starting MaterialReagentsSolventTemperatureOutcomeReference
5'-O-DMT-3'-O-Mesyl-Guanosine derivativeSodium Azide (NaN₃)DMF120 °CFormation of 3'-azido nucleoside nih.gov
2',3'-O-isopropylidene-uridinePPh₃, CBr₄, NaN₃DMF90 °CFormation of 5'-azido-5'-deoxyuridine mdpi.com

Functionalization and Derivatization Approaches

The true utility of 4'-azido-2'-deoxyuridine lies in the chemical reactivity of its 4'-azido group. This functional group serves as a versatile handle for a wide range of chemical modifications, particularly through bioorthogonal chemistry.

Utility of the Azide Group for Bioorthogonal Modifications

The azide group is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. acs.org Azides are exceptionally useful because they are nearly absent from biological systems and exhibit high stability and selective reactivity with specific partners, such as alkynes or phosphines. acs.orgacs.org

This unique reactivity allows for the precise chemical labeling of molecules that have incorporated 4'-azido-2'-deoxyuridine. nih.gov For instance, if this azido-nucleoside is incorporated into the DNA of a cell, the azide groups on the DNA can be selectively tagged with probes. nih.govnih.gov This strategy is a powerful tool for studying DNA replication and localization in vivo. sigmaaldrich.com The stability of the azide group is a critical consideration; while aryl azides can be unstable, the azide in 4'-azido-2'-deoxyuridine, attached to a saturated carbon, is generally more stable for bioorthogonal applications. nih.gov

Two primary bioorthogonal reactions involving azides are the Staudinger ligation and the azide-alkyne cycloaddition. nih.gov The Staudinger ligation involves the reaction of an azide with a triphenylphosphine derivative to form an aza-ylide, which then rearranges to produce a stable amide bond. nih.gov

Click Chemistry Applications for Conjugation and Probe Design

The most prominent application of the azide group in bioorthogonal chemistry is the azide-alkyne cycloaddition, often referred to as "click chemistry". acs.org This reaction, particularly the copper(I)-catalyzed version (CuAAC), is highly efficient, specific, and can be performed in aqueous environments, making it ideal for biological applications. acs.org A copper-free version, known as strain-promoted azide-alkyne cycloaddition (SPAAC), utilizes strained cyclooctynes and is advantageous for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts. sigmaaldrich.commdpi.com

These click reactions enable the straightforward conjugation of 4'-azido-2'-deoxyuridine, once incorporated into DNA or as a standalone molecule, to a vast array of other molecules. This includes reporter tags, such as biotin (B1667282) for purification, or functional probes for imaging and diagnostics. nih.gov

A significant application of click chemistry with azido-nucleosides is the attachment of fluorescent probes. This enables the visualization and tracking of nucleic acids in cells and tissues. pnas.org By incorporating 4'-azido-2'-deoxyuridine into cellular DNA and then performing a click reaction with a fluorescent alkyne, researchers can label newly synthesized DNA. nih.gov

The modularity of this approach allows for the use of a wide variety of fluorescent dyes. acs.org For example, strain-promoted click chemistry has been used to react azido-nucleosides with various cyclooctynes to create fluorescent triazole products directly, which can then be used for imaging in cancer cells. nih.gov This method is highly sensitive and provides excellent structural preservation, offering a powerful alternative to traditional antibody-based detection methods. pnas.org The ability to attach different fluorophores allows for multicolor imaging and the development of sophisticated probes, such as hybridization-sensitive probes that light up only upon binding to their target sequence. acs.org

Table 2: Examples of Fluorescent Probes Attached via Click Chemistry to Azido-Modified Nucleosides

Azido-Nucleoside TypeReaction TypeProbe PartnerApplicationReference
5-Azidomethyl-2'-deoxyuridine (AmdU)SPAACCyclooctyne-containing probeMetal-free labeling of cellular DNA nih.govsigmaaldrich.com
5-Azido-2'-deoxyuridine (AdU)CuAACFluorescent alkyne derivativesLabeling of cellular DNA nih.gov
8-Azidoadenosine triphosphateSPAACFused cyclopropyl (B3062369) cyclooctyneFormation of a fluorescent triazole product nih.gov
Alkyne-modified OligonucleotideCuAACAzide-functionalized Coumarin dyeCreation of fluorescent DNA probes acs.org
Conjugation with Other Functional Groups for Research Applications

The presence of an azido (B1232118) (-N3) group on the 4'-carbon of 2'-deoxyuridine (B118206) makes it an ideal substrate for bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". ontosight.aichemie-brunschwig.ch This reaction facilitates the covalent linking of the nucleoside to a wide array of other molecules that contain a terminal alkyne functional group. The result is a stable triazole linkage, formed with high efficiency and specificity under mild, aqueous conditions, making it suitable for modifying sensitive biological molecules. chemie-brunschwig.chglenresearch.com

This conjugation strategy is widely employed to attach reporter molecules, such as fluorophores or affinity tags (like biotin), to the nucleoside. ontosight.ai Once incorporated into DNA by cellular machinery, these modified nucleosides can be used to label and visualize newly synthesized DNA for studies of DNA replication and repair. ontosight.ai The small size of the azide allows for efficient incorporation by DNA polymerases, and the subsequent click reaction provides a highly sensitive detection method. pnas.org

The versatility of click chemistry allows for the rapid generation of diverse nucleoside derivatives. By reacting 4'-azido-2'-deoxyuridine with various functionalized alkynes, researchers can construct libraries of compounds for screening in drug discovery and molecular biology. chemie-brunschwig.chmdpi.com For example, conjugating the nucleoside to molecules with specific biological activities can create bifunctional probes or potential therapeutic agents with novel mechanisms of action. mdpi.com Research has demonstrated the successful conjugation of azide-modified nucleosides to various molecules, including fluorescent dyes, quenchers for creating molecular beacons, and other biomolecules like peptides or lipids to study their interactions and localization within cells. mdpi.comnih.gov

Table 1: Examples of Functional Groups Conjugated to Azido-Modified Nucleosides for Research

Functional Group/MoleculeConjugation MethodResearch ApplicationReference
Fluorescent Dyes (e.g., Fluorescein, Alexa Fluor)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Labeling and imaging of nucleic acids in cells and tissues. pnas.org
Fluorescence QuenchersCuAACConstruction of molecular beacons for detecting specific DNA/RNA sequences. nih.gov
BiotinCuAAC or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Affinity purification and detection of labeled nucleic acids. ontosight.ai
Peptides/ProteinsCuAAC or SPAACStudying nucleic acid-protein interactions; targeted delivery. mdpi.com
Lipids (e.g., Squalene)SPAACEnhancing cellular uptake and delivery of oligonucleotides. mdpi.com

Reduction of the Azide to Amine for Subsequent Chemical Modifications

The azide group at the 4' position can be readily and cleanly reduced to a primary amine (-NH2), yielding 4'-amino-2'-deoxyuridine. This transformation opens up a different set of chemical modification possibilities, as the resulting amine is a versatile nucleophile. A standard and highly effective method for this reduction is catalytic hydrogenation. nih.govmdpi.com

The process typically involves treating the 4'-azido-2'-deoxyuridine with hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst. nih.govmdpi.com This reaction is generally carried out in a solvent like methanol (B129727) or ethanol (B145695) and proceeds efficiently at room temperature, leading to the desired 4'-amino product in good yield. mdpi.com

Another common method for reducing azides is the Staudinger reaction, which uses a phosphine (B1218219) reagent, such as triphenylphosphine (TPP). The reaction proceeds through a phosphazide (B1677712) intermediate, which is then hydrolyzed to yield the primary amine and triphenylphosphine oxide. This method is particularly useful when the molecule contains other functional groups that might be sensitive to catalytic hydrogenation conditions.

The resulting 4'-amino-2'-deoxyuridine serves as a valuable synthetic intermediate. The primary amine can be acylated to form amides, alkylated, or used in reductive amination reactions to attach a wide variety of substituents. This allows for the synthesis of a new class of nucleoside analogs with modified properties for investigating enzyme-substrate interactions or for developing new therapeutic leads. For instance, the amine can be coupled with carboxylic acids, activated esters, or sulfonyl chlorides to introduce new functionalities designed to interact with specific biological targets. mdpi.com

Table 2: Common Methods for Azide to Amine Reduction on Nucleoside Scaffolds

Reduction MethodReagents and ConditionsKey FeaturesReference
Catalytic HydrogenationH₂, 10% Palladium on Carbon (Pd/C), in a solvent like Methanol (MeOH) or Ethanol (EtOH).High yield, clean conversion, common laboratory procedure. nih.govmdpi.com
Staudinger ReactionTriphenylphosphine (TPP) followed by water.Mild conditions, tolerant of many functional groups sensitive to hydrogenation. nih.gov

Biochemical and Molecular Mechanisms of Action of 4 Azido 2 Deoxyuridine

Interactions with Viral Replication Machinery

The antiviral activity of 4'-azido-2'-deoxyuridine and its analogs stems from their ability to interfere with the viral replication process. Once converted to their active triphosphate form, these nucleoside analogs can interact with the viral replication machinery, leading to the inhibition of viral propagation.

The triphosphate derivative of azido-nucleoside analogs acts as a competitive inhibitor of the natural substrates for viral polymerases, such as reverse transcriptases (RTs) and RNA-dependent RNA polymerases (RdRps). For instance, the triphosphate form of 2′-deoxy-2′-β-fluoro-4′-azidocytidine (FNC-TP), a related cytidine (B196190) analog, has been shown to be an inhibitor of several viral polymerases. nih.govnih.gov The efficiency of incorporation of FNC-TP varies among different viral polymerases, with HIV-1 RT showing a higher efficiency of incorporation compared to other viral RdRps. nih.govresearchgate.net

Similarly, 3'-azido-2',3'-dideoxyuridine-5'-triphosphate has demonstrated potent and highly selective inhibition of human immunodeficiency virus type 1 (HIV-1) and simian immunodeficiency virus (SIV) reverse transcriptases. nih.govnih.gov This inhibition is competitive with respect to the natural substrate, deoxythymidine triphosphate (dTTP). nih.gov

Inhibitory Effects of Azido-Nucleoside Triphosphate Analogs on Viral Polymerases
AnalogTarget PolymeraseMechanism of InhibitionRelative Efficiency/Potency
2′-deoxy-2′-β-fluoro-4′-azidocytidine-TP (FNC-TP)HIV-1 Reverse TranscriptaseCompetitive Inhibition, Chain TerminationHigh
2′-deoxy-2′-β-fluoro-4′-azidocytidine-TP (FNC-TP)Hepatitis C Virus (HCV) RdRpCompetitive Inhibition, Chain TerminationModerate
2′-deoxy-2′-β-fluoro-4′-azidocytidine-TP (FNC-TP)Respiratory Syncytial Virus (RSV) RdRpCompetitive Inhibition, Chain TerminationModerate
3'-azido-2',3'-dideoxyuridine-5'-triphosphateHIV-1 Reverse TranscriptaseCompetitive with respect to dTTPPotent and highly selective
3'-azido-2',3'-dideoxyuridine-5'-triphosphateSimian Immunodeficiency Virus (SIV) Reverse TranscriptaseCompetitive with respect to dTTPPotent and highly selective

Upon incorporation into the growing viral DNA or RNA chain, 4'-azido-2'-deoxyuridine and its analogs act as chain terminators. The presence of the azido (B1232118) group at the 4' position of the sugar moiety prevents the formation of the subsequent phosphodiester bond, thereby halting the elongation of the nucleic acid chain. nih.gov This mechanism of non-obligate chain termination has been documented for the prototypic compound with a 4′-azido substitution, R1479. nih.gov The incorporation of these analogs into the viral genome effectively disrupts the replication cycle of the virus.

For example, the incorporation of FNC-TP has been shown to cause chain termination in all tested viral polymerases. nih.govresearchgate.net This termination of nucleic acid synthesis is a crucial aspect of the antiviral effect of 4'-modified nucleoside analogs. nih.gov

The antiviral activity of many nucleoside analogs, including those with a 4'-azido modification, is dependent on their phosphorylation to the active triphosphate form. In many cases, the initial phosphorylation step is carried out by viral-specific enzymes, such as thymidine kinase (TK). This provides a degree of selectivity, as the drug is preferentially activated in virus-infected cells.

For Herpes Simplex Virus (HSV), which encodes its own thymidine kinase, related compounds like 4'-thio-2'-deoxyuridines are preferentially phosphorylated by the viral TK in infected cells. nih.gov These phosphorylated compounds are then further converted to their triphosphate forms by cellular nucleotide kinases and subsequently incorporated into the viral DNA, leading to inhibition of viral DNA synthesis. nih.gov It is plausible that 4'-azido-2'-deoxyuridine follows a similar activation pathway in HSV-infected cells.

In the case of Human Immunodeficiency Virus (HIV), a retrovirus, the active triphosphate form of azido-nucleoside analogs targets the viral reverse transcriptase. While a series of 2'-azido-2',3'-dideoxypyrimidine nucleosides, which are closely related to AZT, did not show significant anti-HIV activity in one study, other azido-modified nucleosides have demonstrated potent anti-HIV effects. nih.gov The phosphorylation of 3'-azido-2',3'-dideoxyuridine is a critical step for its anti-HIV activity, and this process can be influenced by cellular kinases. nih.gov

Cellular Processing and Metabolism of 4'-Azido-2'-deoxyuridine

The efficacy of 4'-azido-2'-deoxyuridine as an antiviral agent is also contingent on its ability to be taken up by host cells and subsequently metabolized into its active form.

The precise mechanisms of cellular uptake for 4'-azido-2'-deoxyuridine are not fully elucidated. However, studies on related nucleoside analogs, such as 3'-azido-3'-deoxythymidine (zidovudine or AZT), suggest that uptake is not solely through simple diffusion. In human leukaemic T-cells, the uptake of AZT appears to be mediated by a regulated transport mechanism that is temperature-sensitive. nih.gov While human concentrative and equilibrative nucleoside transporters play a role in the uptake of various nucleoside analogs, their contribution to the transport of azido-pyrimidine nucleosides like AZT seems to be negligible in T-lymphocytes. nih.gov It is possible that 4'-azido-2'-deoxyuridine utilizes a similar carrier-mediated uptake mechanism.

Following cellular uptake, 4'-azido-2'-deoxyuridine must undergo phosphorylation to its 5'-mono-, di-, and triphosphate forms to become pharmacologically active. This process is catalyzed by host cellular kinases. The initial phosphorylation to the monophosphate is often the rate-limiting step.

For the related compound 3'-azido-2',3'-dideoxyuridine, it serves as a substrate for thymidine kinase, although with a different affinity compared to the natural substrate thymidine or to AZT. nih.gov The maximal rate of phosphorylation for 3'-azido-2',3'-dideoxyuridine was found to be 40% of the rate observed with thymidine in human peripheral blood mononuclear cell extracts. nih.gov The subsequent phosphorylation steps to the diphosphate and triphosphate are carried out by other cellular kinases. The resulting 3'-azido-2',3'-dideoxyuridine-5'-triphosphate is the active metabolite that inhibits viral polymerases. nih.govnih.gov

Phosphorylation Kinetics of 3'-azido-2',3'-dideoxyuridine in Human Peripheral Blood Mononuclear Cell Extracts
SubstrateApparent Km (µM)Maximal Rate of Phosphorylation (relative to Thymidine)
Thymidine7.0100%
3'-azido-2',3'-dideoxyuridine6740%
3'-azido-3'-deoxythymidine (AZT)1.430%

Metabolic Fate within Model Organisms and Cellular Systems

The metabolic fate of 4'-azido-2'-deoxyuridine within cellular systems and model organisms has not been extensively detailed in publicly available scientific literature. However, insights can be drawn from the metabolic pathways of other azido-nucleoside analogs. Generally, nucleoside analogs are taken up by cells and undergo intracellular phosphorylation to their active triphosphate forms by cellular kinases. For instance, 4'-azidothymidine (ADRT) is phosphorylated to ADRT-monophosphate by thymidine kinase, and subsequently to the active triphosphate form. nih.gov This active triphosphate metabolite can then be incorporated into DNA. nih.gov

Catabolic processes for azido-nucleosides can involve the reduction of the azido group. Studies on 3'-azido-2',3'-dideoxynucleosides have shown that the azido group can be enzymatically reduced to an amino group at the hepatic site. researchgate.net It is plausible that 4'-azido-2'-deoxyuridine may undergo similar metabolic transformations, including phosphorylation to its active form and potential reduction of the 4'-azido group. However, without specific studies on 4'-azido-2'-deoxyuridine, its precise metabolic pathway remains to be elucidated.

Identification of Molecular Targets and Binding Affinities

Enzymatic Inhibition Profiles and Kinetics

Detailed enzymatic inhibition profiles and kinetic data for 4'-azido-2'-deoxyuridine are not extensively available in the current body of scientific literature. However, research on a series of 4'-azido-2'-deoxy-β-D-nucleosides has demonstrated potent anti-HIV activity. Within this series, 4'-azido-2'-deoxyuridine was reported to have an IC50 of 0.80 µM against HIV in A3.01 cell culture. nih.gov This suggests that the compound, likely after intracellular phosphorylation to its triphosphate form, acts as an inhibitor of a key viral enzyme, presumably HIV reverse transcriptase.

The inhibitory activity of nucleoside analogs is often dependent on their ability to be recognized and metabolized by cellular or viral enzymes. For example, the related compound 4'-azidothymidine is a substrate for thymidine kinase, with a K_m value of 8.3 µM and a K_i value of 5.2 µM. nih.gov The monophosphate of 4'-azidothymidine shows low affinity for thymidylate kinase and thymidylate synthase. nih.gov While these data provide a framework for understanding the potential interactions of 4'-azido-2'-deoxyuridine, specific kinetic parameters for its inhibition of target enzymes have not been reported.

Table 1: Anti-HIV Activity of 4'-Azido-2'-deoxyuridine

Data from Maag et al., 1992. nih.gov

Structural Basis of Molecular Recognition and Interactions

The specific structural basis for the molecular recognition and interaction of 4'-azido-2'-deoxyuridine with its enzymatic targets has not been determined through experimental methods such as X-ray crystallography or NMR spectroscopy. However, studies on other 4'-substituted nucleoside analogs provide insights into the potential binding modes. The introduction of a substituent at the 4'-position of the furanose ring can significantly influence the sugar pucker conformation, which in turn affects how the nucleoside analog is recognized by viral polymerases. nih.gov

For 4'-azidonucleosides, NMR-based conformational calculations and NOE experiments suggest a preference for a 3'-endo (N-type) conformation of the furanose moiety. nih.gov This conformational preference is believed to be a key factor in their potent anti-HIV activity. nih.gov It is hypothesized that this conformation allows the 3'-hydroxyl group to be in a favorable orientation for incorporation into the growing DNA chain by reverse transcriptase, leading to chain termination.

While direct structural data for 4'-azido-2'-deoxyuridine is lacking, the collective evidence from related compounds suggests that its biological activity is intrinsically linked to the conformational constraints imposed by the 4'-azido group, which dictates its interaction with viral enzymes.

Research Applications of 4 Azido 2 Deoxyuridine As a Molecular Tool

Application in Antiviral Research Models

The 4'-azido modification has been a cornerstone in the development of potent antiviral nucleoside analogs. These compounds function by mimicking natural nucleosides, thereby deceiving viral polymerases and integrating into the growing viral genetic material, which ultimately halts replication.

Efficacy Studies in in vitro Viral Replication Assays

While 4'-azido-2'-deoxyuridine itself has shown limited direct antiviral efficacy in some studies, its structural scaffold has been pivotal for developing highly potent antiviral agents. Research into a series of 2'-azido-2',3'-dideoxypyrimidine nucleosides, including an analogue of 4'-azido-2'-deoxyuridine, found they did not exhibit significant anti-HIV activity in tissue culture assays nih.gov.

However, modifications to this basic structure, particularly by replacing the uracil base with cytosine and adding fluorine atoms, have yielded compounds with powerful antiviral effects. For instance, derivatives of 4'-azidocytidine have demonstrated high potency against the Hepatitis C virus (HCV) nih.gov. Similarly, 4'-azido-2'-deoxy-2'-C-methylcytidine is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase nih.gov. Another analog, 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine, known as FNC or Azvudine, has shown extremely potent activity against multiple strains of HIV-1 nih.govoup.com.

CompoundTarget VirusAssay SystemEfficacy (EC₅₀)
2'-azido-2',3'-dideoxyuridineHIVH9 CellsNot significant nih.gov
4'-azido-2'-deoxy-2'-fluoroarabinocytidineHCVHCV Replicon24 nM nih.gov
4'-azido-2'-dideoxy-2',2'-difluorocytidineHCVHCV Replicon66 nM nih.gov
4'-azido-2'-deoxy-2'-C-methylcytidineHCVHCV Replicon1.2 µM nih.gov
1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine (FNC)HIV-1 (Wild-type)Cell Culture0.086 nM nih.gov
1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine (FNC)HBVHepG2.2.15 Cells0.044 µM nih.gov

Elucidation of Mechanism-Based Antiviral Strategies

The primary mechanism of action for 4'-azido nucleoside analogs is the termination of viral DNA or RNA chain synthesis oup.com. After entering a cell, these nucleoside analogs are converted by host cell kinases into their active triphosphate form. This active form then competes with natural nucleotides for incorporation by viral polymerases (like reverse transcriptase or RNA-dependent RNA polymerase) into the nascent viral genome researchgate.netyoutube.com.

The incorporation of the 4'-azido nucleoside halts the elongation of the genetic chain because the 4'-azido group sterically hinders the formation of the subsequent phosphodiester bond nih.govacs.org. This steric hindrance alters the conformation of the sugar ring, which can also decrease the nucleophilicity of the 3'-hydroxyl group, further preventing chain extension nih.govacs.org. This mechanism of non-obligate chain termination is a highly effective antiviral strategy oup.com. The presence of the 4'-azido group can also enhance the stability of the nucleoside, improving its bioavailability and resistance to degradation nih.gov.

Use in Imaging and Tracking Studies

The azide (B81097) group is a versatile chemical handle for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes nih.gov. This property makes 4'-azido-2'-deoxyuridine a valuable probe for imaging and tracking cellular events.

Integration as a Bioorthogonal Probe for Cellular Processes

4'-Azido-2'-deoxyuridine can be used to label newly synthesized DNA within cells. As a thymidine analog, it is incorporated into DNA during replication through the cell's natural metabolic pathways researchgate.net. Once integrated, the azide group serves as a tag that can be selectively targeted with a complementary probe, such as a molecule containing a strained alkyne atwoodlab.com.

This metabolic labeling strategy allows for the specific visualization and analysis of DNA synthesis researchgate.netatwoodlab.com. The azide group is particularly effective as a bioorthogonal reporter because it is small, generally non-reactive with biological molecules, and absent from most natural systems nih.gov. This ensures that the subsequent labeling reaction is highly specific to the azide-tagged DNA.

Advanced Live-Cell Imaging Techniques Utilizing 4'-Azido-2'-deoxyuridine Conjugates

Once 4'-azido-2'-deoxyuridine is incorporated into cellular DNA, it can be visualized in living cells using advanced imaging techniques. The most common method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as "copper-free click chemistry" nih.govmagtech.com.cn.

In this technique, a fluorescent dye is attached to a strained cyclooctyne molecule. When this fluorescent probe is introduced to cells containing azide-tagged DNA, it reacts specifically with the azide group, forming a stable triazole linkage and effectively "clicking" the fluorescent dye onto the newly synthesized DNA nih.govnih.gov. This reaction is rapid, highly selective, and, crucially, does not require a toxic copper catalyst, making it ideal for live-cell imaging nih.govbiorxiv.org. Researchers can then use techniques like confocal microscopy to visualize the location and dynamics of DNA replication in real-time within living cells nih.govacs.org. This approach has been used to label various biomolecules, including proteins, glycans, and nucleic acids, for dynamic cellular imaging nih.govnih.govresearchgate.net.

Applications in Drug Discovery and Development Methodologies

The 4'-azido-nucleoside scaffold is a key platform in modern drug discovery. By systematically modifying the structure of lead compounds like 4'-azido-2'-deoxyuridine and its analogs, medicinal chemists can optimize their antiviral activity, selectivity, and pharmacokinetic properties.

Target Identification and Validation Approaches

The presence of the azido (B1232118) moiety in 4'-azido-2'-deoxyuridine allows for its use in advanced molecular biology techniques aimed at identifying and validating the cellular targets of nucleoside analogs. These approaches are critical for understanding the mechanism of action of drugs and for the discovery of new therapeutic targets.

One of the primary techniques enabled by the azido group is photoaffinity labeling (PAL) . In this approach, the azido group can be converted into a highly reactive nitrene upon exposure to ultraviolet (UV) light. This nitrene can then form a covalent bond with nearby molecules, including the amino acid residues within the binding site of a target protein. A typical photoaffinity probe consists of three key components: a pharmacophore (in this case, the 4'-azido-2'-deoxyuridine scaffold), a photoreactive group (the azido moiety), and a reporter tag (such as biotin (B1667282) or a fluorescent dye) for detection and purification. By incubating cells or cell lysates with a photoaffinity probe based on 4'-azido-2'-deoxyuridine and then exposing them to UV light, researchers can covalently link the probe to its interacting proteins. The tagged proteins can then be isolated and identified using techniques like mass spectrometry, thereby revealing the cellular targets of the nucleoside analog. nih.govmdpi.comprinceton.edu

Another powerful strategy that leverages the azido group is click chemistry . The azide group can undergo a highly specific and efficient cycloaddition reaction with an alkyne-containing molecule, a process known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal reaction allows for the selective labeling of molecules that have incorporated the azido-nucleoside. For target identification, a 4'-azido-2'-deoxyuridine analog can be introduced into a biological system, where it is metabolized and incorporated into nucleic acids or interacts with various proteins. Following this, an alkyne-tagged reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne) can be "clicked" onto the azido-modified biomolecules. This enables the enrichment and subsequent identification of the target proteins or nucleic acids. nih.govtue.nlnih.govmdpi.com This "click-and-pull-down" approach is a versatile tool for proteomics and genomics studies.

Structure-Activity Relationship (SAR) Studies in Nucleoside Analog Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The 4'-azido-2'-deoxyuridine scaffold has been extensively used as a template for SAR studies to develop more potent and selective antiviral and anticancer agents. By systematically modifying different parts of the molecule—the nucleobase, the sugar moiety, and the 4'-substituent—researchers can determine the key structural features required for therapeutic efficacy.

Modifications at the 2'-position of the deoxyribose ring have been shown to significantly impact the antiviral potency of 4'-azido nucleosides. For instance, the introduction of a fluorine atom at the 2'-position can alter the sugar pucker conformation, which in turn affects the interaction of the nucleoside analog with viral polymerases. A comparative study of 4'-azidocytidine analogs, which are structurally very similar to 4'-azido-2'-deoxyuridine, revealed that the presence and stereochemistry of a 2'-fluoro substituent have a profound effect on their activity against Hepatitis C virus (HCV).

Compound2'-ModificationAntiviral Potency (EC50 in HCV Replicon System)
4'-Azidocytidine (R1479)-OH (ribo)1.28 µM
4'-Azido-2'-deoxy-2'-fluoroarabinocytidine2'-F (ara)24 nM
4'-Azido-2'-deoxy-2',2'-difluorocytidine2',2'-diF66 nM

The data clearly indicates that the introduction of a fluorine atom at the 2'-position in the ara configuration leads to a more than 50-fold increase in antiviral potency compared to the parent compound with a 2'-hydroxyl group. nih.gov These findings highlight the importance of the sugar conformation for optimal interaction with the viral polymerase.

Further SAR studies have explored modifications to the pyrimidine (B1678525) base of 4'-azido nucleosides. For example, halogenation at the 5-position of the uracil ring can influence the compound's metabolic stability and its interaction with target enzymes. The goal of these modifications is to enhance the therapeutic index of the lead compound by increasing its activity against the viral or cancer target while minimizing its effects on host cellular processes.

Strategies for De Novo Molecule Design Incorporating 4'-Azido-2'-deoxyuridine Scaffolds

The insights gained from SAR studies have paved the way for the de novo design of novel molecules that incorporate the 4'-azido-2'-deoxyuridine scaffold. This rational drug design approach aims to create new chemical entities with improved pharmacological properties based on a thorough understanding of the target's structure and the ligand's binding mode.

One successful strategy involves the synthesis of derivatives with various substituents at the N(4)-position of the cytosine ring in 2'-deoxy-2'-fluoro-4'-azido cytidine (B196190), a close analog of 4'-azido-2'-deoxyuridine. nih.gov The rationale behind this approach is to explore the chemical space around the nucleobase to identify functional groups that can enhance antiviral activity and improve the drug-like properties of the molecule. A series of N(4)-substituted derivatives were designed and synthesized, leading to the identification of compounds with potent anti-Hepatitis B virus (HBV) activity. nih.gov

For example, the introduction of small, heteroatom-containing substituents at the N(4)-position resulted in analogs with significantly improved efficacy in inhibiting HBV antigen secretion and viral DNA replication. nih.gov This demonstrates a successful application of de novo design, where the 4'-azido-2'-deoxy-sugar moiety is retained as a key pharmacophore, while modifications to the nucleobase are systematically explored to optimize the compound's biological activity.

Another design strategy focuses on creating prodrugs of 4'-azido-2'-deoxyuridine. Prodrugs are inactive or less active precursors that are metabolized in vivo to the active drug. This approach can be used to overcome challenges such as poor bioavailability or rapid metabolism. By attaching a promoiety to the 5'-hydroxyl group of 4'-azido-2'-deoxyuridine, it is possible to enhance its cellular uptake and delivery to the target tissues, where cellular enzymes can then cleave the promoiety to release the active nucleoside analog.

Contributions to Understanding Nucleoside Metabolism and Analogue Activity

The study of 4'-azido-2'-deoxyuridine and its analogs has significantly contributed to our understanding of nucleoside metabolism and the mechanisms by which these compounds exert their therapeutic effects. For a nucleoside analog to be active, it must typically be converted into its 5'-triphosphate form by cellular kinases. This active triphosphate metabolite then competes with the natural nucleoside triphosphates for incorporation into growing DNA or RNA chains by viral or cellular polymerases.

The metabolism of azido-nucleosides, such as 4'-azidothymidine (an analog of 4'-azido-2'-deoxyuridine), has been shown to proceed through sequential phosphorylation to the monophosphate, diphosphate, and ultimately the active triphosphate form. nih.gov The efficiency of these phosphorylation steps is a critical determinant of the analog's potency. Studies have shown that the 4'-azido group can influence the substrate specificity of cellular kinases, which can impact the intracellular concentration of the active triphosphate metabolite. nih.gov

Once converted to its triphosphate form, 4'-azido-2'-deoxyuridine triphosphate acts as a substrate for viral polymerases, such as reverse transcriptases and RNA-dependent RNA polymerases. nih.govnih.gov The incorporation of the azido-nucleotide into the nascent nucleic acid chain leads to chain termination, thereby halting viral replication. nih.govnih.gov The 4'-azido group plays a crucial role in this process, as it prevents the formation of the 3',5'-phosphodiester bond with the incoming nucleotide.

Furthermore, studies with 4'-azido nucleoside analogs have provided valuable insights into the selectivity of these compounds for viral polymerases over host DNA polymerases. nih.gov The active triphosphate form of these analogs often exhibits a higher affinity for the viral enzyme, which accounts for their selective antiviral activity and relatively low cytotoxicity to host cells. nih.gov This differential inhibition is a key factor in the therapeutic utility of nucleoside analogs. The investigation of compounds like 4'-azido-2'-deoxyuridine continues to deepen our understanding of the intricate interplay between nucleoside metabolism, polymerase function, and antiviral activity, guiding the development of the next generation of antiviral therapeutics.

Rational Design Principles and Future Directions for 4 Azido 2 Deoxyuridine Analogs

Rational Design of Modified Nucleoside Analogs Based on the 4'-Azido-2'-deoxyuridine Scaffold

The 4'-azido-2'-deoxyuridine scaffold serves as a foundational structure for the rational design of novel nucleoside analogs, primarily aimed at enhancing antiviral potency and optimizing pharmacological properties. A key principle in this design process involves the strategic introduction of various chemical modifications to the sugar moiety and the nucleobase. The 4'-azido group itself is a critical modification, as it can induce a favorable sugar conformation, specifically an unnatural 3'-C-endo pucker, which is believed to contribute to its activity against drug-resistant viral strains. nih.gov

One prevalent design strategy is the incorporation of fluorine atoms at the 2'-position of the sugar ring. Fluorine's strong electron-withdrawing properties can significantly influence the electronic and conformational characteristics of the nucleoside analog. nih.gov For instance, the synthesis of 2'-deoxy-2'-fluoro-4'-azido nucleosides has yielded compounds with potent antiviral activity. nih.govnih.gov The rationale is that such modifications can improve the compound's interaction with viral polymerases while potentially increasing its stability.

Structure-activity relationship (SAR) studies have been pivotal in guiding these modifications. Research has demonstrated that substitutions at the 2'- and 3'-positions of the 4'-substituted-2'-deoxynucleoside scaffold tend to diminish activity, highlighting the sensitivity of these positions. researchgate.net Conversely, modifications to the nucleobase have proven to be a fruitful avenue for developing new analogs. For example, converting the uridine (B1682114) base to cytidine (B196190) and subsequently adding substituents to the N(4)-position of the cytidine ring has led to the development of derivatives with significant anti-HBV activity. nih.gov This strategy aims to explore new binding interactions within the active site of the target viral enzyme.

The discovery that 2'-deoxy-4'-azido nucleoside analogs are potent inhibitors of the hepatitis C virus (HCV) RNA polymerase (NS5B) challenged the existing paradigm that a 2'-alpha-hydroxyl group was essential for potent inhibition of viral RNA polymerases. nih.gov This finding opened new avenues for designing 2'-deoxy analogs, which were previously overlooked. The resulting compounds, such as 2'-deoxy-2'-β-fluoro-4'-azidocytidine, were not only potent inhibitors of HCV replication but also served as excellent substrates for the cellular kinases required for their activation. nih.gov

The table below summarizes the antiviral activity of select analogs designed from the 4'-azido-2'-deoxy- nucleoside scaffold, illustrating the impact of various structural modifications.

Compound NameModificationTarget VirusActivity (EC₅₀)Cytotoxicity (CC₅₀)
4'-Azido-2'-deoxyuridine4'-azido on deoxyuridineHIV0.80 µM>50-1500x EC₅₀
4'-Azido-2'-deoxyguanosine4'-azido on deoxyguanosineHIV0.003 µM>50-1500x EC₅₀
1-(4′-Azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine2'-fluoro, 4'-azido on cytidineHIV-10.3 nM>100 µM
1-(4′-Azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine HClHydrochloride salt of aboveHIV-1 (wild-type)0.086 nMNot specified
2'-Deoxy-2'-β-fluoro-4'-azidocytidine2'-fluoro, 4'-azido on cytidineHCV24 ± 3 nM>1 mM
N(4)-substituted 2'-deoxy-2'-β-fluoro-4'-azido cytidine analog (1g)N(4)-substitution on cytidine analogHBV<0.01 µM (extracellular DNA)Low cytotoxicity

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that kills 50% of viable cells. Data sourced from multiple research articles. nih.govresearchgate.netnih.govnih.gov

Strategies to Mitigate or Overcome Potential Resistance Mechanisms in Experimental Models

A significant challenge in antiviral therapy is the emergence of drug-resistant viral strains. For nucleoside reverse transcriptase inhibitors (NRTIs), resistance often arises from mutations in the viral polymerase, such as HIV reverse transcriptase (RT). nih.gov These mutations can lead to two primary mechanisms of resistance: enhanced discrimination, where the mutated enzyme is better at distinguishing between the natural nucleotide and the NRTI analog, and increased excision, where the enzyme more efficiently removes the chain-terminating NRTI from the nascent DNA strand. nih.gov

The rational design of 4'-azido-2'-deoxyuridine analogs incorporates strategies to circumvent these resistance mechanisms. The 4'-azido substitution is itself a key feature in this effort. It has been proposed that this group forces the furanose ring into a conformation that is less favorable for excision by resistant enzymes. nih.gov This structural constraint can help the analog remain incorporated and maintain its chain-terminating function even in the presence of resistance mutations.

One successful strategy involves creating analogs that remain potent against viral strains with known resistance mutations. For example, certain 2'-deoxy-2'-fluoro-4'-azido nucleosides have demonstrated sub-nanomolar activity against NRTI-resistant and multi-drug-resistant HIV strains. nih.gov Specifically, 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine hydrochloride salt (compound 11 in a referenced study) showed high potency against HIV strains containing the K101E mutation and multi-drug resistant RTMDR strains. nih.govduke.edu This suggests that the combination of the 2'-fluoro and 4'-azido groups creates a molecule that is less affected by these specific resistance-conferring mutations.

Another approach focuses on the nucleobase. Studies with other 3'-azido-dideoxynucleosides have shown that the base component is a major determinant of the resistance mutations that are selected. nih.gov For instance, 3'-azido-ddG selected for a different set of mutations in HIV RT than 3'-azido-ddC did. nih.gov This principle can be exploited in the design of 4'-azido analogs. By creating a diverse library of compounds with different nucleobases (uracil, cytosine, guanine, etc.) and base modifications, it may be possible to develop inhibitors that select for different, and potentially less fit, resistance pathways or to have compounds available that are active against virus that has become resistant to an analog with a different base.

Furthermore, biochemical analyses of resistant enzymes provide insights into the precise molecular mechanisms of resistance, which can inform future drug design. Studies on HIV-1 RT resistant to 3'-azido-2',3'-dideoxyguanosine (B1384153) revealed that the L74V mutation was crucial for discriminating between the natural nucleotide (dGTP) and the analog triphosphate. nih.gov Understanding these specific interactions at the atomic level allows for the design of new analogs that can potentially form interactions that are not disrupted by such mutations, thereby overcoming the resistance.

Integration into Advanced Molecular Biology and Chemical Biology Techniques

The azide (B81097) group is a bioorthogonal chemical handle, meaning it does not react with biological molecules and processes within a living system. nih.gov This property makes 4'-azido-2'-deoxyuridine and its derivatives valuable tools for chemical biology and molecular biology. The azide functional group can participate in highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govacs.orgnih.gov

A primary application is the metabolic labeling of newly synthesized DNA. nih.gov When cells are supplied with an azido-modified nucleoside like 5-(azidomethyl)-2'-deoxyuridine (AmdU), it is incorporated into DNA during replication in place of its natural analog, thymidine. jenabioscience.com The resulting azide-functionalized DNA can then be detected by reacting it with a probe molecule containing an alkyne group. This probe can be a fluorescent dye for imaging or a biotin (B1667282) tag for affinity purification and subsequent analysis. nih.govjenabioscience.com

This labeling strategy offers a powerful alternative to traditional methods like those using [³H]thymidine or 5-bromo-2'-deoxyuridine (B1667946) (BrdU). pnas.orgharvard.edu Unlike BrdU detection, which requires harsh DNA denaturation to allow antibody access, the click reaction for azide detection is performed under mild conditions. harvard.edu This preserves cellular architecture and DNA structure, allowing for multiplexed staining of other cellular components and more reproducible results. harvard.edu

The integration of azido-nucleosides into DNA enables a variety of advanced applications:

Imaging DNA Replication: By using a fluorescent alkyne, researchers can visualize sites of active DNA synthesis in cells and tissues with high sensitivity and resolution. nih.govpnas.org

Cell Proliferation Assays: The technique provides a fast and robust method for quantifying the number of cells in the S-phase of the cell cycle. harvard.edu

Proteomic Analysis: By attaching a biotin-alkyne probe, the newly synthesized DNA can be isolated along with its associated proteins, allowing for the identification of proteins involved in DNA replication and repair.

While 5-azido-2'-deoxyuridine (AdU) itself has shown poor chemical stability in water, more stable derivatives like the benzylic azide 5-(azidomethyl)-2'-deoxyuridine (AmdU) have been developed to give robust and reliable labeling of cellular DNA. nih.gov This highlights the importance of rational design not only for therapeutic agents but also for the development of stable and effective chemical biology probes. The versatility of click chemistry allows for the conjugation of a wide range of molecules to the azide handle, making azido-nucleosides a cornerstone for studying nucleic acid dynamics in complex biological systems. acs.orgnih.gov

Emerging Research Areas for 4'-Azido-2'-deoxyuridine and its Derivatives

While the initial focus for 4'-azido-2'-deoxyuridine and its derivatives was on inhibiting HIV and HCV, current research is expanding to explore their efficacy against a broader spectrum of viruses and to develop them for new applications. The fundamental mechanism of action—chain termination of nucleic acid synthesis—is applicable to many viral polymerases, making this class of compounds a promising scaffold for broad-spectrum antiviral drug discovery.

One emerging area is the development of analogs targeting other significant human pathogens. Researchers have designed and synthesized N(4)-substituted 2'-deoxy-2'-fluoro-4'-azido cytidine derivatives as potent agents against the hepatitis B virus (HBV). nih.gov Specific analogs showed significant inhibitory activity on both the secretion of HBV antigens and the replication of viral DNA, indicating a promising new therapeutic direction for this compound class. nih.gov

Furthermore, the 4'-substituted nucleoside scaffold is being systematically modified and tested against a wider panel of RNA viruses. mdpi.comresearchgate.net For example, novel 4'-substituted carbocyclic uridine analogs, which combine the 4'-modification with a carbocyclic sugar mimic, have been synthesized and evaluated against viruses such as SARS-CoV-2, influenza A/B, and norovirus. mdpi.com Although the specific compounds in that study did not show significant activity, the research demonstrates a strategic expansion of the therapeutic targets for this structural class. This approach, which involves creating libraries of related compounds for broad screening, is essential for identifying new leads for emerging viral threats.

Another frontier is the refinement of the scaffold to enhance drug-like properties. Research into 2'-α-deoxy-4'-azido nucleosides revealed that these compounds could achieve high plasma concentrations with good oral bioavailability in animal models, making them attractive candidates for further preclinical development. nih.gov Future work will likely focus on optimizing pharmacokinetics and exploring prodrug strategies to improve the delivery and intracellular phosphorylation of these analogs, thereby increasing their therapeutic window. The continued exploration of modifications at each position of the nucleoside—the 4'-position for conformational control and resistance evasion, the 2'-position for potency, and the base for target specificity—ensures that the 4'-azido-2'-deoxyuridine scaffold will remain a key platform for the discovery of novel antiviral agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.